![molecular formula C12H15NO3 B3022184 2-Methoxy-5-pyrrolidin-1-YL-benzoic acid CAS No. 947013-04-9](/img/structure/B3022184.png)
2-Methoxy-5-pyrrolidin-1-YL-benzoic acid
Overview
Description
“2-Methoxy-5-pyrrolidin-1-YL-benzoic acid” is a biochemical compound with a molecular weight of 221.25 and a molecular formula of C12H15NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-pyrrolidin-1-YL-benzoic acid” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a methoxy group (OCH3) and a carboxylic acid group (COOH) .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design biologically active compounds . MPYB derivatives have been explored for their pharmacophore space, stereochemistry, and three-dimensional coverage. Researchers have synthesized bioactive molecules based on MPYB, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds exhibit target selectivity and potential therapeutic applications.
- MPYB derivatives have shown promise as antileishmanial and antimalarial agents . Molecular simulation studies revealed their favorable binding patterns in specific protein pockets, suggesting potential efficacy against parasitic diseases.
- MPYB-based metal-organic frameworks (MOFs) have been synthesized. These MOFs exhibit interesting properties due to the coordination of MPYB ligands with metal ions. For example, ZnL2 and CdL2 MOFs have been characterized .
- The stereogenicity of carbons in the pyrrolidine ring significantly impacts the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .
- MPYB derivatives with a benzyl-type substituent at the pyrrolidine nitrogen have been investigated in benzylic reactions. Understanding their reactivity can guide further functionalization and applications .
Medicinal Chemistry and Drug Discovery
Antiparasitic Agents
Materials Science
Stereochemistry and Biological Activity
Benzylic Chemistry
Future Directions
The future directions for “2-Methoxy-5-pyrrolidin-1-YL-benzoic acid” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
properties
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-4-9(8-10(11)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMPBTMBPFDLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-pyrrolidin-1-YL-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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